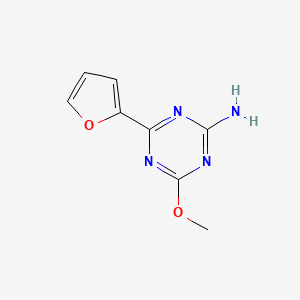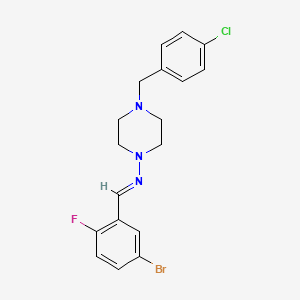
4-(2-furyl)-6-methoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis :
- 4-Amino-6-hetaryl-1,3,5-triazin-2-amines, including derivatives like 4-(2-furyl)-6-methoxy-1,3,5-triazin-2-amine, can be synthesized through reactions involving 4-hydroxy-6H-1,3-oxazin-6-ones and guanidine in the presence of sodium methoxide (Chernov et al., 2015).
Molecular Structure Analysis :
- The molecular structure of similar triazine compounds has been analyzed using various techniques like X-ray crystallography and NMR. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was established using these methods, providing insights into the structural characteristics of triazine derivatives (Hwang et al., 2006).
Chemical Reactions and Properties :
- The reactivity of triazine derivatives like 4-(2-furyl)-6-methoxy-1,3,5-triazin-2-amine can be understood through studies of related compounds. For instance, reactions involving guanidine and 4-hydroxy-6H-1,3-oxazin-6-ones to yield triazine derivatives highlight the chemical behavior of these compounds (Chernov et al., 2015).
Physical Properties Analysis :
- The physical properties of triazine derivatives can be deduced from studies on related compounds. For example, the molecular and crystal structure analysis of similar compounds gives insights into their physical characteristics, such as crystal packing and hydrogen bonding patterns (Hwang et al., 2006).
Chemical Properties Analysis :
- The chemical properties of triazine derivatives are influenced by their molecular structure and the substituents present. Research on similar compounds, such as studies involving the synthesis and reactivity of various triazine derivatives, provides valuable information about their chemical properties (Chernov et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Triazine Derivatives
The synthesis of new 1,3,5-triazine derivatives involves reactions of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine, yielding previously unknown sodium 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates. These reactions signify the exploration of novel triazine compounds with potential applications in pharmaceuticals and agrochemicals. For instance, the decarboxylation process leads to the formation of 4-benzyl-6-hetaryl-1,3,5-triazin-2-amines, showcasing the chemical versatility of triazine derivatives (Chernov et al., 2015).
Antimicrobial Activities
The creation of 1,2,4-triazole derivatives from the reaction of ester ethoxycarbonylhydrazones with primary amines leads to compounds with notable antimicrobial activities. These studies not only extend the chemical knowledge around triazine and triazole frameworks but also highlight their potential as antimicrobial agents, which is crucial for the development of new antibiotics and disinfectants (Bektaş et al., 2010).
Photoacid Generation
Investigations into the photochemistry of compounds like 2-methyl- and 2-(2‘-furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazines reveal their application as photoacid generators in photoresist formulations. This research is pivotal for the photolithography processes used in semiconductor manufacturing, indicating the broader applicability of triazine derivatives in material science and engineering (Pohlers et al., 1997).
Exploration of Synthetic Amides for Therapeutic Agents
The synthesis of new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives illustrates the exploration of triazine compounds as potential therapeutic agents. These compounds have shown enzyme inhibitory activity, suggesting their use in developing treatments for diseases like Alzheimer's. This research demonstrates the intersection of organic synthesis with pharmacology, emphasizing the therapeutic potentials of triazine derivatives (Hussain et al., 2017).
Photoinitiator for Novel Technology
The use of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as an efficient photoinitiator under LED exposure for free radical photopolymerization of (meth)acrylates underlines the significance of triazine compounds in photopolymerization processes. This research not only advances the understanding of photoinitiated polymerization but also supports the development of eco-friendly and efficient photopolymerization technologies (Zhang et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-13-8-11-6(10-7(9)12-8)5-3-2-4-14-5/h2-4H,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWAOEMIYFVUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-methoxy-1,3,5-triazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)
![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)
![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)
![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)


![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)